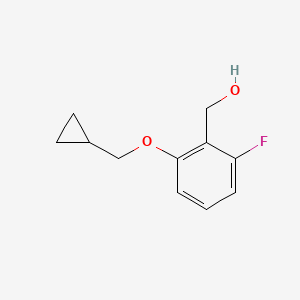

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol

Description

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol is a fluorinated benzyl alcohol derivative featuring a cyclopropylmethoxy substituent at the 2-position of the aromatic ring. This compound is structurally characterized by:

- Benzyl alcohol core: Provides hydroxyl functionality for hydrogen bonding and metabolic conjugation.

- 6-Fluoro substituent: Enhances electronic effects and metabolic stability.

Properties

IUPAC Name |

[2-(cyclopropylmethoxy)-6-fluorophenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-8/h1-3,8,13H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGWJWHWMVVEJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C(=CC=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Profile

-

IUPAC Name : [2-(cyclopropylmethoxy)-6-fluorophenyl]methanol

-

Molecular Formula : C₁₁H₁₃FO₂

-

Molecular Weight : 196.22 g/mol

The compound features a benzene ring substituted at positions 2 and 6 with a cyclopropylmethoxy (-O-CH₂-C₃H₅) group and a hydroxymethyl (-CH₂OH) group, respectively. The cyclopropyl moiety introduces steric strain, influencing reactivity in nucleophilic and catalytic reactions.

Synthetic Routes and Methodologies

Alkylation of 2-Fluoro-6-hydroxybenzaldehyde

The primary method involves alkylating 2-fluoro-6-hydroxybenzaldehyde with cyclopropylmethyl bromide under basic conditions:

-

Reaction Setup :

-

Intermediate Isolation :

Reduction of Aldehyde to Methanol

The aldehyde intermediate is reduced to the primary alcohol using NaBH₄ in methanol:

-

Reduction Protocol :

-

Dissolve 2-(cyclopropylmethoxy)-6-fluorobenzaldehyde (1.0 equiv) in MeOH.

-

Add NaBH₄ (2.0 equiv) portionwise at 0°C.

-

Stir at room temperature for 4 hours.

-

-

Workup :

Reduction of 2-Fluoro-6-nitrobenzyl Alcohol

An alternative route begins with 2-fluoro-6-nitrobenzyl alcohol:

-

Catalytic Hydrogenation :

-

Diazoetherification :

One-Pot Alkylation-Reduction

Microwave irradiation accelerates the reaction kinetics:

-

Reaction Conditions :

-

Combine 2-fluoro-6-hydroxybenzaldehyde (1.0 equiv), cyclopropylmethyl bromide (1.1 equiv), and Cs₂CO₃ (2.0 equiv) in DMSO.

-

Irradiate at 120°C for 20 minutes.

-

Add NaBH₄ (2.0 equiv) and irradiate at 60°C for 10 minutes.

-

-

Purification :

Reaction Optimization and Critical Parameters

Solvent and Base Selection

Temperature and Time Dependence

-

Alkylation : 80°C for 12 hours (conventional) vs. 120°C for 20 minutes (microwave).

-

Reduction : Room temperature for 4 hours (NaBH₄) vs. 60°C for 10 minutes (microwave).

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃):

-

HPLC :

Challenges and Mitigation Strategies

Steric Hindrance from Cyclopropyl Group

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

Substitution: NaOMe in methanol at reflux temperature.

Major Products Formed

Oxidation: 2-(Cyclopropylmethoxy)-6-fluorobenzaldehyde or 2-(Cyclopropylmethoxy)-6-fluorobenzoic acid.

Reduction: 2-(Cyclopropylmethoxy)-6-fluorophenylmethane.

Substitution: 2-(Cyclopropylmethoxy)-6-methoxyphenyl)methanol.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol exhibit significant anticancer properties. For instance, derivatives of fluorinated phenols have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the cyclopropylmethoxy group may enhance the bioactivity and selectivity of these compounds towards cancer cells, making them promising candidates for further development in cancer therapeutics .

Neurological Disorders

The compound's potential as a modulator of neurotransmitter systems has been explored in the context of neurological disorders. Similar compounds have been reported to interact with nicotinic acetylcholine receptors, which play a crucial role in cognitive functions and neuroprotection. This suggests that this compound could be investigated for its neuroprotective effects or as a treatment for conditions like Alzheimer's disease .

Drug Development

The unique chemical structure of this compound makes it a valuable scaffold for drug development. Its ability to form hydrogen bonds and engage in π-π stacking interactions can enhance its pharmacokinetic properties, such as solubility and permeability. Research into its derivatives could lead to the discovery of new drugs with improved efficacy and safety profiles .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds suggest that this compound may possess antibacterial or antifungal properties. This area of research is particularly relevant given the increasing prevalence of antibiotic-resistant pathogens, highlighting the need for novel antimicrobial agents .

Polymer Chemistry

In material science, this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties, making it suitable for applications in coatings, adhesives, and advanced composite materials .

Case Studies

Mechanism of Action

The mechanism of action of (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

Structural Analogs with Cyclopropylmethoxy Groups

Key Observations :

- Roflumilast’s cyclopropylmethoxy group contributes to PDE4 selectivity and potency, while the target compound’s benzyl alcohol moiety may limit membrane permeability compared to amides .

- Betaxolol’s cyclopropylmethoxyethyl chain enhances lipophilicity, favoring CNS penetration, unlike the target compound’s simpler structure .

Fluorinated Benzyl Alcohol Derivatives

Key Observations :

Heterocyclic and Complex Derivatives

Key Observations :

- Compound 21’s dihydrobenzofuran core introduces rigidity and ring strain, contrasting with the target compound’s planar aromatic system .

Biological Activity

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopropylmethoxy group and a fluorine atom on a phenyl ring, which may influence its biological interactions. The molecular formula is .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A comparative analysis of its activity against various bacterial strains showed promising results, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 2.0 mg/mL |

This table summarizes the MIC values, indicating the compound's effectiveness in inhibiting bacterial growth.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and FRAP methods. The results demonstrated that the compound possesses notable free radical scavenging activity.

| Assay Type | Activity (mg GAE/g) |

|---|---|

| DPPH | 19.78 ± 0.12 |

| FRAP | 5.07 ± 0.18 |

These findings suggest that the compound could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The presence of the fluorine atom enhances lipophilicity, potentially increasing cellular uptake and bioavailability. Furthermore, the cyclopropyl group may influence the compound's binding affinity to biological macromolecules.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Drug Discoveries & Therapeutics highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, demonstrating its potential as a therapeutic agent against chronic infections .

- Antioxidant Properties : Another investigation focused on the antioxidant effects of this compound, revealing that it significantly reduces oxidative damage in cellular models exposed to hydrogen peroxide .

- Pharmacological Profiling : A pharmacological profile conducted on mice indicated that administration of this compound resulted in a marked decrease in inflammatory markers, suggesting anti-inflammatory properties .

Q & A

What are the optimal synthetic routes for (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol, and how can reaction yields be maximized while minimizing byproducts?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

- Cyclopropylmethoxy introduction : Use nucleophilic substitution (SN2) between cyclopropylmethyl bromide and a fluorophenol derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Fluorine retention : Ensure ortho-fluorine stability during etherification by avoiding harsh acids/bases.

- Hydroxymethylation : Post-etherification, introduce the methanol group via formylation (e.g., Riemer-Tiemann reaction) followed by reduction (NaBH₄).

Optimization : Use catalytic Pd for cross-coupling steps to reduce byproducts . Monitor intermediates via TLC and HPLC to ensure regioselectivity.

How can advanced spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Assign protons and carbons, particularly distinguishing between fluorinated and cyclopropylmethoxy regions. For example, the cyclopropyl CH₂ protons resonate at δ 0.5–1.5 ppm, while aromatic protons adjacent to fluorine show splitting patterns (J = 8–12 Hz) .

- HRMS : Confirm molecular formula (C₁₁H₁₃F₂O₂) with <2 ppm error.

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning .

What strategies address contradictions in biological activity data for fluorinated aromatic alcohols across assay systems?

Methodological Answer:

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line/phenotype.

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites interfering with results .

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to differentiate direct vs. indirect effects .

What computational modeling approaches predict pharmacological interactions of this compound?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to fluorophore-tagged targets (e.g., GPCRs) using the cyclopropylmethoxy group’s rigidity as a steric probe .

- QSAR models : Correlate logP (measured via shake-flask method) with membrane permeability .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

How should stability studies evaluate degradation pathways under varying storage conditions?

Methodological Answer:

- Forced degradation : Expose to 40°C/75% RH (ICH Q1A) and UV light (ICH Q1B), then analyze via HPLC for degradation products (e.g., oxidation of methanol to ketone) .

- Kinetic modeling : Determine shelf-life using Arrhenius plots for thermal degradation .

- Impurity profiling : Compare with reference standards (e.g., cyclopropylmethoxy hydrolysis products) .

What protecting groups ensure regioselectivity during multi-step synthesis?

Methodological Answer:

- Benzyl (Bn) groups : Protect the phenolic hydroxyl during cyclopropylmethoxy introduction, removed via hydrogenolysis .

- TBDMS : Shield the primary alcohol during fluorination, cleaved with TBAF .

- Compatibility : Avoid acid-labile groups if fluorination requires HF-pyridine .

How to optimize chromatographic separation of this compound and intermediates?

Methodological Answer:

- HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Retention times: ~8–12 minutes for the target compound .

- GC-MS : Derivatize with BSTFA to improve volatility. Monitor m/z 326 [M+H]+ .

- Chiral separation : Employ amylose-based columns if enantiomers are present .

How does the cyclopropylmethoxy substituent influence physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.